molecular formula C5H3Cl2FN2 B8256207 2,6-Dichloro-3-fluoropyridin-4-amine

2,6-Dichloro-3-fluoropyridin-4-amine

Cat. No.: B8256207
M. Wt: 180.99 g/mol
InChI Key: QSGAZUZOZKUCKE-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluoropyridin-4-amine (CAS 2051921-49-2) is a fluorinated pyridine derivative of high interest in scientific research and development, particularly as a key synthetic intermediate in the pharmaceutical industry . Its molecular formula is C 5 H 3 Cl 2 FN 2 , with a molecular weight of 181.00 g/mol . The compound features a pyridine ring system substituted with chloro and fluoro groups at the 2, 6, and 3 positions, and an amino group at the 4 position, making it a versatile building block for further chemical transformations . This compound is primarily valued for its role in the synthesis of more complex molecules. Pyridine and 4-aminopyridine derivatives are clinically used to treat conditions like Lambert-Eaton myasthenic syndrome and multiple sclerosis, as they block potassium channels to prolong action potentials and increase transmitter release . As a functionalized pyridine, this compound serves as a critical precursor in the exploration of new bioactive compounds and active pharmaceutical ingredients (APIs) . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . To preserve its stability and purity, this product requires cold-chain transportation and must be stored in a dark place under an inert atmosphere at 2-8°C . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2,6-dichloro-3-fluoropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGAZUZOZKUCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyridine Precursors

The foundational approach involves introducing chlorine and fluorine substituents onto a pyridine backbone prior to amination. A notable method derives from the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux conditions. This step replaces hydroxyl groups with chlorine atoms, yielding 2,6-dichloro-3-cyano-5-fluoropyridine.

Reaction Conditions :

  • Temperature: Reflux (100–110°C)

  • Duration: 20–24 hours

  • Solvent: POCl₃ (acts as both solvent and reagent)

  • Yield: ~85%

Cyano-to-Amine Conversion

The nitrile group at position 3 is reduced to an amine via catalytic hydrogenation or lithium aluminum hydride (LiAlH₄). This step is critical for achieving the target structure:

2,6-Dichloro-3-cyano-5-fluoropyridineH2/Pd2,6-Dichloro-3-fluoropyridin-4-amine\text{2,6-Dichloro-3-cyano-5-fluoropyridine} \xrightarrow{\text{H}_2/\text{Pd}} \text{this compound}

Optimization Challenges :

  • Over-reduction risks: Partial reduction to primary amines requires careful monitoring of hydrogen pressure and catalyst loading.

  • Positional selectivity: Fluorine at position 5 (from the initial synthesis) necessitates positional isomer adjustment, achieved via reflux in acidic media.

Directed Fluorination of 2,6-Dichloropyridin-4-amine

Substrate Preparation

Starting with 2,6-dichloropyridin-4-amine, fluorination at position 3 is achieved through Balz-Schiemann reaction or halogen exchange. A patent describes the use of diazonium tetrafluoroborate intermediates:

  • Nitrosation : Treat the substrate with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

  • Fluoride Displacement : Decompose the diazonium salt with heat or UV light in the presence of fluoroboric acid (HBF₄):

2,6-Dichloro-4-aminopyridineNaNO2/HClDiazonium saltΔThis compound\text{2,6-Dichloro-4-aminopyridine} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\Delta} \text{this compound}

Key Parameters :

  • Temperature: 50–60°C for decomposition

  • Yield: 60–70% (limited by side reactions like aryl radical formation)

Alternative Fluorination Agents

Modern protocols employ Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for electrophilic fluorination. This method bypasses diazonium intermediates, enhancing safety and scalability:

2,6-Dichloropyridin-4-amine+SelectfluorMeCN, 80°CThis compound\text{2,6-Dichloropyridin-4-amine} + \text{Selectfluor} \xrightarrow{\text{MeCN, 80°C}} \text{this compound}

Advantages :

  • Higher regioselectivity (>90% purity)

  • Shorter reaction time (6–8 hours)

Cyclocondensation Approaches

Hantzsch Dihydropyridine Synthesis

Building the pyridine ring from diketone and enamine precursors allows pre-placement of substituents. For example, reacting ethyl 3-fluoroacetoacetate with ammonium acetate and dichloroacetaldehyde yields a dihydropyridine intermediate, which is oxidized to the aromatic system:

Ethyl 3-fluoroacetoacetate+NH4OAcEtOHDihydropyridineMnO2This compound\text{Ethyl 3-fluoroacetoacetate} + \text{NH}4\text{OAc} \xrightarrow{\text{EtOH}} \text{Dihydropyridine} \xrightarrow{\text{MnO}2} \text{this compound}

Limitations :

  • Low yields (~40%) due to competing side reactions

  • Requires rigorous purification via column chromatography

Kröhnke Pyridine Synthesis

This method utilizes α,β-unsaturated ketones and malononitrile derivatives. For instance, 3-fluoromalononitrile reacts with dichlorovinyl ketone in ammonium acetate to form the target compound:

3-Fluoromalononitrile+Dichlorovinyl ketoneNH4OAcThis compound\text{3-Fluoromalononitrile} + \text{Dichlorovinyl ketone} \xrightarrow{\text{NH}_4\text{OAc}} \text{this compound}

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 55–60%

Comparative Analysis of Methods

Method Key Reagents Yield (%) Purity (%) Scalability
Chlorination-AminationPCl₅, POCl₃, H₂/Pd8592Industrial
Directed FluorinationNaNO₂, HBF₄, Selectfluor7095Pilot-scale
CyclocondensationMnO₂, NH₄OAc40–6085Laboratory

Trade-offs :

  • Chlorination-Amination : High yield but requires hazardous POCl₃.

  • Directed Fluorination : Superior purity but involves toxic diazonium intermediates.

  • Cyclocondensation : Atom-efficient but limited by multistep purification.

Industrial-Scale Optimization

Solvent Recovery Systems

Patents emphasize recycling N-methylpyrrolidone (NMP) during extraction steps to reduce costs. For example, NMP used in mother liquor extraction is distilled and reused, achieving 95% solvent recovery.

Continuous Flow Reactors

Adopting continuous flow technology for chlorination steps minimizes thermal degradation and improves reaction control . A patent reports a 20% increase in yield when using microreactors for PCl₅/POCl₃ reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluoropyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

2,6-Dichloro-3-fluoropyridin-4-amine is investigated for its potential as a drug candidate due to its unique chemical structure. Its applications include:

  • Anticancer Agents : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it may target specific signaling pathways involved in tumor growth.

    Case Study : A study involving human cancer cell lines demonstrated a significant reduction in cell viability when treated with this compound, suggesting its potential as an anticancer therapeutic.
  • Anti-inflammatory Properties : Research indicates that this compound can reduce inflammation markers in preclinical models, indicating its utility in treating inflammatory diseases.

Agrochemicals

The compound is utilized in the synthesis of agrochemicals, including herbicides and insecticides. Its chlorinated and fluorinated structure enhances its bioactivity against pests.

  • Mechanism of Action : The presence of halogen substituents allows the compound to disrupt biological pathways in pests, leading to effective pest control.

Material Science

In material science, this compound is used as a building block for advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Key Properties/Applications
2,6-Dichloro-3-fluoropyridin-4-amine C₅H₃Cl₂FN₂ 181.00 Cl (2,6), F (3), NH₂ (4) 2051921-49-2 High electronegativity; intermediate in drug synthesis
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine C₆H₃Cl₂F₃N₂ 231.00 Cl (2,6), CF₃ (4), NH₂ (3) - Bulkier CF₃ group increases steric hindrance; potential herbicide intermediate
2,6-Dichloro-3,5-difluoropyridin-4-amine C₅H₂Cl₂F₂N₂ 208.98 (calculated) Cl (2,6), F (3,5), NH₂ (4) 2840-00-8 Enhanced electronegativity; may influence amine acidity
2,6-Dichloro-5-fluoropyridin-3-amine C₅H₃Cl₂FN₂ 181.00 Cl (2,6), F (5), NH₂ (3) 152840-65-8 Structural isomer; altered dipole due to F/amine positioning
2,6-Difluoropyridin-4-amine C₅H₄F₂N₂ 130.10 F (2,6), NH₂ (4) 63489-58-7 Reduced lipophilicity vs. chloro analogs; used in electronic materials

Electronic and Reactivity Differences

  • Chlorine vs. Fluorine Substitution: The target compound’s chlorine atoms increase lipophilicity and steric bulk compared to 2,6-difluoropyridin-4-amine ().
  • Positional Isomerism : The structural isomer 2,6-dichloro-5-fluoropyridin-3-amine (CAS: 152840-65-8) demonstrates how fluorine placement (3 vs. 5) and amine position (4 vs. 3) alter electronic distribution. This affects hydrogen-bonding capacity and reactivity in cross-coupling reactions .
  • Trifluoromethyl Group Impact : The 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine () features a CF₃ group, which introduces significant steric hindrance and electron-withdrawing effects. This may reduce solubility in polar solvents but enhance stability in hydrophobic environments .

Research Findings and Trends

  • Solubility : Chlorinated analogs generally exhibit lower aqueous solubility than fluorinated counterparts. For example, the 2,6-difluoropyridin-4-amine () shows improved solubility in polar solvents compared to the target compound .

Biological Activity

2,6-Dichloro-3-fluoropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the presence of chlorine and fluorine substituents on the pyridine ring. These halogen atoms influence its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : Chlorine and fluorine can be replaced with other functional groups.
  • Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives.
  • Coupling Reactions : It can participate in coupling reactions to synthesize more complex organic molecules.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of electron-withdrawing groups enhances its binding affinity to enzymes or receptors, leading to various biological effects. Notably, it has been investigated for:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibiting bacterial enzymes crucial for cell wall synthesis.
  • Anticancer Activity : Studies have shown that this compound demonstrates selective toxicity towards cancer cell lines compared to non-cancerous cells. This selectivity is believed to arise from its ability to interfere with signaling pathways involved in cell proliferation.

Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against MRSA strains. The compound exhibited submicromolar activity, effectively inhibiting bacterial growth through the disruption of essential enzymatic functions.

Cancer Cell Line Studies

In comparative analyses involving various pyridine derivatives, this compound was found to selectively target cancer cell lines. The compound interfered with specific signaling pathways that regulate cell growth and survival, highlighting its potential as an anticancer agent.

In Vitro and In Vivo Studies

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. For instance:

Compound HLM (% rem) MLM (% rem) m log D PAMPA P app/nms –1
299931.10
689921.62
1093850.24

This table summarizes the in vitro absorption, distribution, metabolism, and excretion (ADME) data for selected compounds related to the study of this pyridine derivative .

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